molecular formula C7H12O3 B3053649 Ethyl 3-methyl-4-oxobutanoate CAS No. 54998-57-1

Ethyl 3-methyl-4-oxobutanoate

Cat. No. B3053649
Key on ui cas rn: 54998-57-1
M. Wt: 144.17 g/mol
InChI Key: PTVUASUIMPCWSD-UHFFFAOYSA-N
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Patent
US04925867

Procedure details

A solution of ethyl 3-(dimethoxymethyl)-crotonate (73 g) in ethyl acetate (200 ml) was hydrogenated at 50 psi for 3 h in the presence of 10% palladium on charcoal (7 g). The solution was filtered, evaporated, and the residual oil treated with 0.25 M hydrogen chloride in 75% aqueous methanol for 2 h. To the reaction mixture was added ethyl acetate (300 ml) and water (150 ml). The organic phase was successively washed with sat. sodium bicarbonate solution (3×150 ml), water (100 ml) and dried over magnesium sulfate. The solution was concentrated in vacuo and the residual oil purified by chromatography on silica gel eluting with ethyl acetate-hexane (1:9) to give ethyl 3-formylbutyrate (26.5 g, 48%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)/[C:4](/[CH3:11])=[CH:5]\[C:6]([O:8][CH2:9][CH3:10])=[O:7]>C(OCC)(=O)C.[Pd]>[CH:3]([CH:4]([CH3:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])=[O:2]

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
COC(\C(=C/C(=O)OCC)\C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
the residual oil treated with 0.25 M hydrogen chloride in 75% aqueous methanol for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added ethyl acetate (300 ml) and water (150 ml)
WASH
Type
WASH
Details
The organic phase was successively washed with sat. sodium bicarbonate solution (3×150 ml), water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residual oil purified by chromatography on silica gel eluting with ethyl acetate-hexane (1:9)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C(CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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